4-Methyl-1-pentene

Catalog No.
S1479670
CAS No.
25068-26-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-pentene

CAS Number

25068-26-2

Product Name

4-Methyl-1-pentene

IUPAC Name

4-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3

InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N

SMILES

CC(C)CC=C

Solubility

5.70e-04 M

Synonyms

POLY(4-METHYL-1-PENTENE);POLY(4-METHYLPENTENE-1)(ATACTIC);4-methyl-1-pentenhomopolymer;4-METHYL-1-PENTENE POLYMER ATACTIC;poly(1-isopropylethylene);POLY(4-METHYL-1-PENTENE), MEDIUM MOLECUL AR WEIGHT;POLY(4-METHYL-1-PENTENE) HIGH &;POLY(4-MET

Canonical SMILES

CC(C)CC=C

Monomer for Polymerization:

  • Poly(4-methyl-1-pentene) (PMP) Production: 4-MP serves as the primary building block for PMP, a semi-crystalline polyolefin with unique properties. It exhibits high thermal stability, good chemical resistance, and excellent gas permeability, making it valuable for:
    • Membranes: PMP membranes find use in gas separation processes like CO2 capture and air purification due to their selective gas transport properties [].
    • Medical Devices: PMP's biocompatibility and hemocompatibility make it suitable for artificial lung membranes in extracorporeal membrane oxygenation (ECMO) systems [].
    • Food Packaging: PMP's barrier properties offer protection for food products, especially those susceptible to oxidation.

Organic Synthesis Intermediate:

  • Synthesis of Functionalized Derivatives: 4-MP acts as a starting material for various functionalized molecules used in research and development. It can undergo:
    • Halogenation: 1,2-diiodo-4-methyl-pentane, derived from 4-MP, serves as a precursor for various organic compounds utilized in pharmaceutical and agrochemical research [].
    • Hydroformylation: This process converts 4-MP to aldehydes and alcohols, valuable intermediates for further synthetic transformations.
    • Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) using 4-MP derivatives enables the creation of specific polymer structures for research purposes.

Research on Catalytic Processes:

  • Catalyst Development and Evaluation: 4-MP participates in studies to improve catalysts for various reactions. Its specific properties make it suitable for:
    • Dimerization of Propene: Understanding the dimerization of propene to 4-MP helps optimize catalysts for efficient alkene dimerization processes.
    • Hydrocarbon Metathesis: Studies using 4-MP derivatives contribute to the development of more selective and efficient metathesis catalysts.

Fundamental Studies in Chemistry:

  • Understanding Alkene Reactivity: Investigating the reactivity of 4-MP in different reactions provides valuable insights into the behavior of alkenes in general. This knowledge helps:
    • Predict reaction outcomes: Develop accurate models for alkene reactions under various conditions.
    • Design new synthetic methods: Explore possibilities for selectively modifying alkenes for desired applications.

Environmental Research:

  • Bioremediation Studies: 4-MP serves as a model substrate to assess the biodegradation capabilities of microorganisms, aiding in the development of bioremediation strategies for contaminated environments.

Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999)

XLogP3

2.7

Boiling Point

127.4 to 129.2 °F at 760 mm Hg (USCG, 1999)
53.9 °C

Flash Point

-25 °F (USCG, 1999)

Density

0.665 (USCG, 1999)

Melting Point

-153.6 °C

UNII

X10HRJ2Y7W

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 109 of 114 companies with hazard statement code(s):;
H224 (20.18%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (79.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (20.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (44.04%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (50.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

438.93 mm Hg (USCG, 1999)
271.64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

691-37-2
25068-26-2

Wikipedia

4-methyl-1-pentene

General Manufacturing Information

1-Pentene, 4-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Pentene, 4-methyl-: ACTIVE

Dates

Modify: 2023-06-21
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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